molecular formula C30H31N7O7 B12379880 Bhq-1 nhs

Bhq-1 nhs

Cat. No.: B12379880
M. Wt: 601.6 g/mol
InChI Key: QIDPAHFSJZFKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BHQ-1 NHS: (Black Hole Quencher-1 N-hydroxysuccinimide ester) is a dark quencher extensively used in molecular biology and biochemistry. It is a non-fluorescent chromophore that absorbs light energy and dissipates it as heat, making it ideal for applications in Fluorescence Resonance Energy Transfer (FRET) DNA detection probes .

Preparation Methods

Synthetic Routes and Reaction Conditions: BHQ-1 NHS is synthesized by reacting BHQ-1 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: BHQ-1 NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to label proteins, peptides, and oligonucleotides .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a BHQ-1-labeled biomolecule, such as a BHQ-1-labeled protein or oligonucleotide .

Scientific Research Applications

Nucleic Acid Assays

BHQ-1 NHS is extensively utilized in nucleic acid assays such as:

  • TaqMan Probes : These probes use a FRET mechanism where this compound acts as the quencher for a fluorophore, allowing for real-time monitoring of PCR amplification. The specificity and sensitivity of these probes make them ideal for detecting specific DNA sequences, including mutations and pathogens .
  • Molecular Beacons : These are hairpin-shaped probes that fluoresce upon hybridization with their target nucleic acid. This compound enhances the performance of molecular beacons by providing a low-background signal, which is essential for accurate detection .
  • Scorpion Primers : Similar to molecular beacons, scorpion primers utilize this compound to improve signal clarity during PCR processes, enabling the detection of specific sequences with high fidelity .

Multiplex Imaging

Recent studies have demonstrated the application of this compound in multiplex imaging techniques. For instance, researchers have developed nanosensors that incorporate this compound for imaging intracellular proteolytic cascades. This approach allows for the simultaneous detection of multiple caspase activities within cells, providing insights into apoptosis mechanisms .

Real-Time PCR

This compound is integral to novel probe systems designed for quantitative real-time PCR (qPCR). These systems offer enhanced specificity and sensitivity compared to traditional dual-labeled probes. Applications include detecting drug-resistant mutations in pathogens and various genetic markers associated with diseases like cancer .

Case Study 1: Detection of Drug Resistance

A study utilized this compound in qPCR assays to detect mutations in Mycobacterium tuberculosis. The results indicated that probes incorporating this compound provided greater sensitivity and specificity compared to conventional methods, highlighting its potential in clinical diagnostics .

Case Study 2: Imaging Apoptotic Pathways

In another investigation, researchers employed this compound-labeled nanosensors to visualize caspase activation during apoptosis in human colon cancer cells. The findings demonstrated that these sensors could effectively track multiple caspase activities simultaneously, showcasing the versatility of this compound in cellular imaging applications .

Advantages of Using this compound

The use of this compound offers several advantages:

  • Low Background Fluorescence : This results in a better signal-to-noise ratio, enhancing the accuracy of assays.
  • Higher Dynamic Range : The ability to detect low-abundance targets more effectively.
  • Multiplexing Capability : Enables simultaneous detection of multiple targets without interference.
  • Stability During Synthesis : this compound is resistant to degradation during oligonucleotide synthesis, ensuring reliable performance .

Mechanism of Action

BHQ-1 NHS exerts its effects through a combination of FRET and static quenching mechanisms. In FRET, the excited fluorophore (donor) transfers energy to the BHQ-1 (acceptor) when they are in close proximity, resulting in the quenching of fluorescence. In static quenching, the fluorophore and BHQ-1 form a non-fluorescent intramolecular dimer . The molecular targets of this compound are primarily the primary amines in proteins, peptides, and oligonucleotides .

Biological Activity

BHQ-1 NHS (Black Hole Quencher 1 NHS) is a non-fluorescent chromophore widely used in molecular biology, particularly in fluorescence resonance energy transfer (FRET) applications. Its primary function is to quench the fluorescence of nearby fluorophores, which enhances the sensitivity and specificity of various nucleic acid assays. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to illustrate its applications and effectiveness.

This compound is characterized by its ability to absorb light in the range of 480 to 580 nm, with a maximum absorption peak at approximately 534 nm. This spectral property allows it to effectively quench fluorophores that emit light in the yellow-green to yellow spectrum (519-556 nm) . The compound is typically modified with an NHS (N-hydroxysuccinimide) group, facilitating conjugation with primary amines in biomolecules .

PropertyValue
Chemical FormulaC30H31N7O7
Molecular Weight601.62 g/mol
Absorption Maximum534 nm
Effective Absorption Range480 - 580 nm

This compound functions as a dark quencher, meaning it does not emit any fluorescence itself but can efficiently absorb energy from excited fluorophores, thus preventing their emission. This property is particularly useful in FRET applications where the distance between the donor and acceptor (the quencher) is critical for effective energy transfer . The quenching efficiency depends on several factors, including the spectral overlap between the fluorophore and quencher and their spatial proximity.

Applications in Nucleic Acid Detection

This compound is extensively utilized in various nucleic acid detection methods, including:

  • TaqMan Probes : Used in quantitative PCR (qPCR) for detecting specific DNA sequences.
  • Molecular Beacons : Designed for real-time monitoring of nucleic acid hybridization.
  • Scorpion Primers : Employed in amplification reactions for simultaneous detection.

These applications leverage the low background fluorescence and high dynamic range provided by this compound, making it an ideal choice for multiplex assays .

Case Study 1: TaqMan Assays

A study demonstrated the use of this compound in TaqMan assays for detecting specific viral RNA sequences. The results indicated a significant increase in assay sensitivity when using BHQ-1 as a quencher compared to traditional methods. The study reported a detection limit improvement by up to tenfold .

Case Study 2: Molecular Beacon Performance

In another research project focused on molecular beacons, this compound was compared with other quenchers. The findings revealed that assays using BHQ-1 exhibited lower background noise and higher signal-to-noise ratios, leading to more reliable quantification of target sequences .

Research Findings

Recent studies have explored the photophysical properties of this compound and its interactions with various fluorophores. Notable findings include:

  • Quenching Efficiency : Experiments showed that BHQ-1 can effectively quench several common fluorophores like FAM and HEX with high efficiency due to optimal spectral overlap .
  • Stability : BHQ-1 demonstrates excellent stability during oligonucleotide synthesis, making it suitable for complex assays where degradation might occur .

Table 2: Comparative Quenching Efficiency of this compound with Common Fluorophores

FluorophoreEmission Peak (nm)Quenching Efficiency (%)
FAM52085
HEX53090
TET54088

Properties

Molecular Formula

C30H31N7O7

Molecular Weight

601.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate

InChI

InChI=1S/C30H31N7O7/c1-19-7-12-23(26(16-19)37(41)42)32-33-24-18-27(43-4)25(17-20(24)2)34-31-21-8-10-22(11-9-21)35(3)15-5-6-30(40)44-36-28(38)13-14-29(36)39/h7-12,16-18H,5-6,13-15H2,1-4H3

InChI Key

QIDPAHFSJZFKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)ON4C(=O)CCC4=O)OC)[N+](=O)[O-]

Origin of Product

United States

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